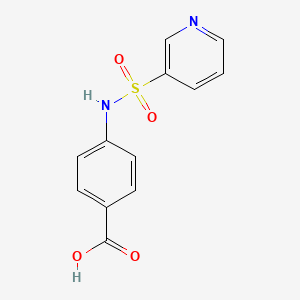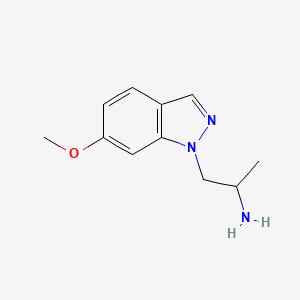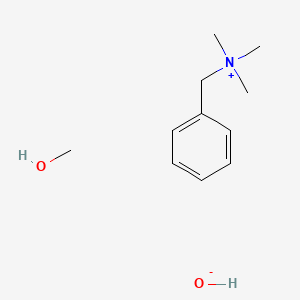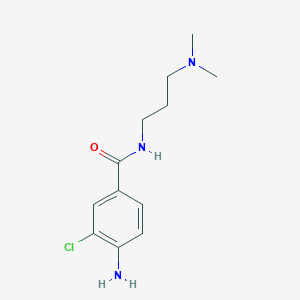
(3-(2-Aminonaphthalen-1-yl)phenyl)methanol
Descripción general
Descripción
(3-(2-Aminonaphthalen-1-yl)phenyl)methanol is an organic compound that features a hydroxyl group attached to a phenyl ring, which is further connected to a naphthalene ring substituted with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Aminonaphthalen-1-yl)phenyl)methanol typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group in 2-nitronaphthalene is reduced to form 2-aminonaphthalene.
Friedel-Crafts Alkylation: 2-Aminonaphthalene undergoes Friedel-Crafts alkylation with benzyl chloride to form 3-(2-aminonaphthalen-1-yl)phenylmethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3-(2-Aminonaphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 3-(2-aminonaphthalen-1-yl)benzophenone.
Reduction: Formation of 3-(2-aminonaphthalen-1-yl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-(2-Aminonaphthalen-1-yl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-(2-Aminonaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Aminonaphthalen-1-yl)benzophenone
- 3-(2-Aminonaphthalen-1-yl)phenylmethane
- 2-(2-Aminonaphthalen-1-yl)phenol
Uniqueness
(3-(2-Aminonaphthalen-1-yl)phenyl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C17H15NO |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
[3-(2-aminonaphthalen-1-yl)phenyl]methanol |
InChI |
InChI=1S/C17H15NO/c18-16-9-8-13-5-1-2-7-15(13)17(16)14-6-3-4-12(10-14)11-19/h1-10,19H,11,18H2 |
Clave InChI |
NRRGRDJNKMTYQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=CC=CC(=C3)CO)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate](/img/structure/B8582477.png)



![4-{3-[(Prop-2-en-1-yl)oxy]pyrazin-2-yl}morpholine](/img/structure/B8582524.png)


![7'-bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B8582544.png)





